3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a two ring system consisting of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on the synthesis and potential applications of [1,2,4]triazino[3,4-f]purine derivatives and their biological activities. For instance, compounds like 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H, 8H)-diones have been synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities. One compound showed considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, while others displayed moderate activity against HIV-1 and significant antimicrobial effects against certain pathogens (Ashour et al., 2012).
Chemical Synthesis and Characterization
- The chemical synthesis routes for related [1,2,4]triazino[3,4-f]purine derivatives have been explored, highlighting methodologies for creating diverse compounds within this chemical family. Such research aids in understanding the chemical properties and potential for further modifications of these compounds for scientific and therapeutic purposes (Ueda et al., 1988).
Antiviral and Antitumor Properties
- Other research has identified purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, for their synthesis and evaluation against viral activities. These studies reveal the potential of triazine and purine derivatives in developing antiviral drugs, providing a basis for investigating similar compounds for their antiviral properties (Kim et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,9-dimethyl-7-[(2-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13(2)10-27-20-22-18-17(25(20)11-15(4)23-27)19(28)26(21(29)24(18)5)12-16-9-7-6-8-14(16)3/h6-9H,1,10-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRLYQVTBJMEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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